An In-depth Technical Guide to Permethrinic Acid Methyl Ester
An In-depth Technical Guide to Permethrinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Permethrinic acid methyl ester, scientifically known as methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, is a key chemical intermediate in the synthesis of synthetic pyrethroid insecticides such as permethrin (B1679614) and cypermethrin.[1] This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and relevant applications in the fields of agrochemistry and pharmaceutical development.
Chemical and Physical Properties
Permethrinic acid methyl ester is a cyclopropane-based ester derivative.[1] It is recognized as a crucial building block in the production of a number of commercially significant insecticides. The compound's chemical structure and properties are pivotal to its function as a precursor in pyrethroid manufacturing. It is typically a clear, colorless to light yellow liquid.[2]
Table 1: Physicochemical Properties of Permethrinic Acid Methyl Ester
| Property | Value | Source(s) |
| CAS Number | 61898-95-1 | [3] |
| Molecular Formula | C₉H₁₂Cl₂O₂ | [4] |
| Molecular Weight | 223.10 g/mol | [4] |
| Appearance | Clear colorless to light yellow liquid | [2] |
| Boiling Point | 234-235 °C | [2] |
| Density | 1.304 g/cm³ | [2] |
| Refractive Index | 1.492-1.5 | [2] |
| Vapor Pressure | 0.0412 mmHg at 25°C | [5] |
| Purity (by HPLC) | ≥95% (typical), up to 99.74% | [1][4] |
| Solubility | Soluble in organic solvents, insoluble in water | [5] |
Synthesis of Permethrinic Acid Methyl Ester: Experimental Protocols
The synthesis of permethrinic acid methyl ester can be achieved through various chemical pathways. Below are detailed experimental protocols for two distinct synthesis methods.
Method 1: Cyclization of an Acyclic Precursor
This method involves the base-catalyzed cyclization of an ethyl trichlorohexenoate derivative.
Reaction Scheme:
Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate → Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Experimental Protocol:
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Preparation of Sodium Methoxide (B1231860) Solution: Dissolve a catalytic amount of metallic sodium in anhydrous methanol (B129727) under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be performed with caution in an ice bath.
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Reaction Mixture: To the freshly prepared sodium methoxide solution, add 2.7 parts of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) to a neutral pH.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.
Method 2: Wittig-type Reaction from a Cyclopropane (B1198618) Aldehyde
This method utilizes a Wittig-type reaction to introduce the dichlorovinyl group onto a pre-formed cyclopropane ring.
Reaction Scheme:
Methyl 3-formyl-2,2-dimethylcyclopropanecarboxylate + Dichloromethanediphosphonate ester → Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, create a mixture of 24 g (0.1 mol) of methyl 3-formyl-2,2-dimethylcyclopropanecarboxylate and 22 g (0.1 mol) of diethyl dichloromethanediphosphonate in 100 ml of tetrahydrofuran (B95107) (THF).[7]
-
Base Addition: Cool the mixture to -20°C using a suitable cooling bath. Slowly add a suspension of 15 g of sodium methoxide in 50 ml of dimethylformamide (DMF) dropwise to the reaction mixture.[7]
-
Reaction: Stir the reaction mixture for 15 hours at room temperature (15-25°C).[7]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvents.[7]
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Aqueous Work-up: Add the residue to 200 ml of water. Extract the aqueous solution twice with diethyl ether.[7]
-
Purification: Treat the aqueous phase with activated charcoal, filter, and then acidify with hydrochloric acid. Extract the acidified solution with methylene (B1212753) chloride.[7]
-
Final Steps: Dry the methylene chloride phase over anhydrous sodium sulfate and evaporate the solvent to yield the product.[7]
Applications and Biological Significance
Permethrinic acid methyl ester is primarily used as a key intermediate in the synthesis of various pyrethroid insecticides, including permethrin, cypermethrin, and their derivatives.[1] These insecticides are widely used in agriculture for crop protection and in public health to control insect vectors. The mode of action of pyrethroids involves the disruption of the nervous system in insects.[8] Permethrinic acid methyl ester itself is also considered an impurity of permethrin.[3]
Visualizations
Diagram 1: Synthesis Workflow of Permethrinic Acid Methyl Ester (Method 1)
Caption: Workflow for the synthesis of permethrinic acid methyl ester via cyclization.
Diagram 2: Logical Relationship in Pyrethroid Synthesis
Caption: Role of permethrinic acid methyl ester in pyrethroid synthesis.
References
- 1. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbo… [cymitquimica.com]
- 2. METHYL 3-(2,2-DICHLOROVINYL)-2,2-DIMETHYL-(1-CYCLOPROPANE)CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. guidechem.com [guidechem.com]
- 6. prepchem.com [prepchem.com]
- 7. US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. CAS 61898-95-1: Permethrinic acid methyl ester [cymitquimica.com]

